3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a synthetic organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a brominated phenoxy group and a methyl-substituted pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The synthesis begins with the bromination of 2-methylphenol to obtain 5-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 1-methyl-1,2-dihydropyrazin-2-one under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The brominated phenoxy group and the pyrazinone ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-2-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one: shares similarities with other brominated phenoxy compounds and pyrazinones.
5-bromo-2-methylphenol: A precursor in the synthesis of the compound.
1-methyl-1,2-dihydropyrazin-2-one: Another related pyrazinone derivative.
Uniqueness
The uniqueness of this compound lies in its specific combination of a brominated phenoxy group and a methyl-substituted pyrazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(5-bromo-2-methylphenoxy)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-3-4-9(13)7-10(8)17-11-12(16)15(2)6-5-14-11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSKBNSSBGDSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC2=NC=CN(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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